N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC16419106
Molecular Formula: C13H17ClFN3
Molecular Weight: 269.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClFN3 |
|---|---|
| Molecular Weight | 269.74 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H16FN3.ClH/c1-10(2)17-9-13(8-16-17)15-7-11-3-5-12(14)6-4-11;/h3-6,8-10,15H,7H2,1-2H3;1H |
| Standard InChI Key | FUOLIENOLHDSCG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)F.Cl |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Structural Features
The IUPAC name for this compound is N-[(4-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine, reflecting its substitution pattern. The pyrazole core (a five-membered ring with two adjacent nitrogen atoms) is substituted at the 1-position with an isopropyl group () and at the 4-position with an amine-linked 4-fluorobenzyl moiety (). The SMILES notation CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)F and InChIKey FUOLIENOLHDSCG-UHFFFAOYSA-N provide unambiguous representations of its structure.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.74 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine |
| CAS Number | 1856020-88-6 |
| SMILES | CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)F |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via a coupling reaction between 4-fluorobenzylamine and 1-isopropyl-1H-pyrazole-4-carboxylic acid derivatives. The process employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent, with triethylamine as a base in solvents such as dichloromethane (DCM) or dimethylformamide (DMF). Reactions are typically conducted at room temperature or under mild heating (30–40°C), achieving yields of 70–85% after purification by column chromatography or recrystallization.
Industrial Production
Industrial protocols optimize scalability using continuous flow reactors, which enhance reaction control and reduce byproduct formation. Automated systems enable precise stoichiometric ratios of reactants, while downstream purification leverages crystallization from ethanol-water mixtures to achieve >95% purity.
Table 2: Synthesis Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Coupling Agent | EDCI | EDCI or alternatives |
| Solvent | DCM/DMF | DMF with flow reactors |
| Temperature | 25–40°C | 30–50°C |
| Purification Method | Column chromatography | Crystallization |
| Yield | 70–85% | 90–95% |
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate no degradation under ambient conditions for 12 months, though prolonged exposure to light or humidity may necessitate inert storage.
Spectroscopic Characterization
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NMR: -NMR (400 MHz, CDCl) displays signals at δ 7.25–7.15 (m, 2H, aromatic F-CH), 4.35 (s, 2H, -CH-N), and 1.45 (d, 6H, -CH(CH)).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 270.1 [M+H], consistent with the molecular formula.
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